

# Tilivalline: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tilivalline** is a naturally occurring pyrrolobenzodiazepine (PBD) produced by the opportunistic human gut pathobiont Klebsiella oxytoca.[1][2] It was the first PBD to be associated with disease in the human intestine, specifically antibiotic-associated hemorrhagic colitis (AAHC).[1] [3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, mechanism of action, and relevant experimental protocols for the study of **Tilivalline**.

#### **Chemical Structure and Properties**

**Tilivalline** is a pentacyclic compound featuring a pyrrolo[2,1-c][1]benzodiazepine core with an indole substituent at the C11 position. This structural feature is crucial for its distinct biological activity compared to its precursor, tilimycin.

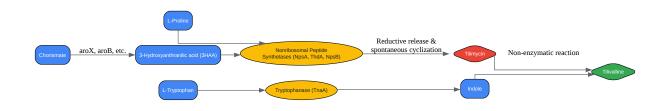


Property	Value	Reference
IUPAC Name	(6S,6aS)-4-Hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c]benzodiazepin-11-one	
CAS Number	80279-24-9	
Chemical Formula	C20H19N3O2	_
Molar Mass	333.391 g·mol⁻¹	-

### **Biosynthesis**

**Tilivalline** is a nonribosomal peptide synthesized by a complex enzymatic pathway in Klebsiella oxytoca. The biosynthesis begins with chorismate and involves a series of enzymatic reactions catalyzed by proteins encoded in a specific pathogenicity island.

A key step is the non-enzymatic, spontaneous reaction of the precursor tilimycin with indole, which is generated by the bacterial tryptophanase (TnaA) from L-tryptophan. The biosynthesis is initiated by the transcriptional regulator Lrp, which activates the expression of the necessary operons.



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Figure 1: Simplified biosynthesis pathway of Tilivalline.



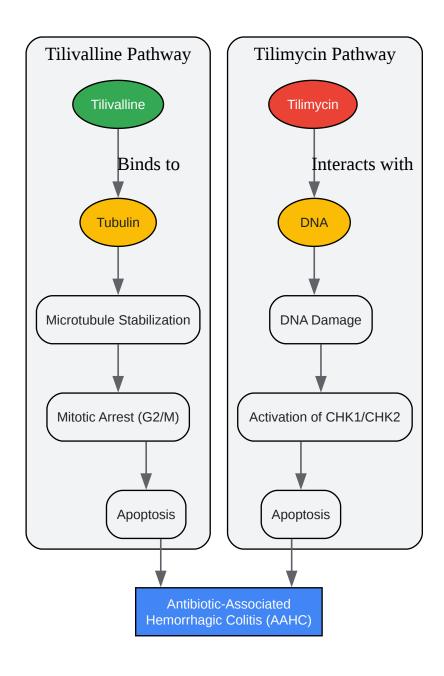
#### **Mechanism of Action**

While structurally related to DNA-alkylating PBDs, **Tilivalline**'s primary mechanism of action is distinct. The presence of the indole group at the C11 position prevents it from forming covalent adducts with DNA. Instead, **Tilivalline** acts as a microtubule-stabilizing agent.

**Tilivalline** binds to tubulin, promoting its polymerization and stabilizing microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis. This mode of action is unique among known metabolites produced by the human gut microbiota.

In contrast, its precursor, tilimycin, is a genotoxin that interacts with DNA, activating damage repair mechanisms and causing DNA strand breaks. The dual production of a genotoxin (tilimycin) and a microtubule inhibitor (**tilivalline**) by K. oxytoca likely contributes synergistically to the pathogenesis of AAHC.





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Figure 2: Distinct mechanisms of action of Tilivalline and Tilimycin leading to colitis.

## Quantitative Data In Vivo Concentrations

The concentrations of **Tilivalline** and its precursor, Tilimycin, have been quantified in a murine model of AAHC.



Compound	Cecal Content (nmol·g <sup>-1</sup> )	Feces (nmol⋅g <sup>-1</sup> )	Reference
Tilimycin	24 ± 4	136 ± 40	
Tilivalline	0.001 ± 0.0004	0.019 ± 0.006	

#### In Vitro Cytotoxicity

The 50% inhibitory concentrations (IC<sub>50</sub>) of **Tilivalline** and Tilimycin have been determined in various human cell lines.

Compound	Cell Line	IC50 (μM)	Reference
Tilivalline	HAP1	>50	
Tilivalline	HeLa	12.3 ± 1.5	-
Tilivalline	HCT-116	29.8 ± 1.2	
Tilivalline	HT-29	30.2 ± 2.6	-
Tilivalline	SW480	33.5 ± 2.2	-
Tilivalline	HUVEC	4.8 ± 0.9	
Tilimycin	HAP1	0.8 ± 0.1	
Tilimycin	HeLa	0.7 ± 0.1	_
Tilimycin	HCT-116	1.1 ± 0.2	_
Tilimycin	HT-29	1.0 ± 0.1	-
Tilimycin	SW480	1.2 ± 0.1	-
Tilimycin	HUVEC	0.2 ± 0.0	-

#### **Inhibition of Biosynthesis**

The IC<sub>50</sub> value for the inhibition of **Tilivalline** production in K. oxytoca by 3-hydroxybenzoyl-AMS, a rationally designed inhibitor of the NpsA adenylation domain, has been determined.

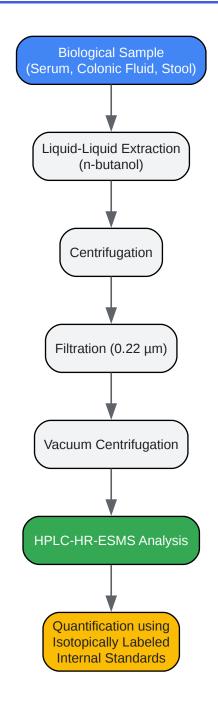


Inhibitor	Target	IC50 (μM)	Reference
3-hydroxybenzoyl- AMS	NpsA	29	

# Experimental Protocols Quantification of Tilivalline in Biological Matrices

A robust method for the simultaneous quantification of tilimycin and **tilivalline** utilizes High-Performance Liquid Chromatography-High Resolution Electrospray Mass Spectrometry (HPLC-HR-ESMS).





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